4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine
Description
Properties
IUPAC Name |
4-methyl-1-prop-2-ynylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-3-6-11-7-4-9(2,10)5-8-11/h1H,4-8,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOAXZSUOUOPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC#C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine generally follows a two-step approach:
- Step 1: Introduction of the propargyl group (prop-2-yn-1-yl) on the nitrogen atom of the piperidine ring.
- Step 2: Installation or retention of the methyl and amino substituents at the 4-position of the piperidine ring.
This can be achieved either by direct alkylation of a 4-methylpiperidin-4-amine or by constructing the piperidine ring with these substituents already in place.
Specific Preparation Methods
N-Propargylation of 4-Methylpiperidin-4-amine
One common method involves the N-alkylation of 4-methylpiperidin-4-amine with propargyl bromide or propargyl chloride under basic conditions. This reaction typically proceeds via nucleophilic substitution on the nitrogen atom.
- Reagents: 4-Methylpiperidin-4-amine, propargyl bromide, base (e.g., potassium carbonate or sodium hydride).
- Solvent: Aprotic solvents such as THF or DMF.
- Conditions: Room temperature to mild heating, inert atmosphere to avoid side reactions.
- Purification: Flash chromatography or recrystallization.
This method is supported by analogous procedures where propargylation of amines is performed to yield N-propargyl derivatives with good yields and purity.
Multi-step Synthesis via Piperidin-4-one Intermediates
Another approach involves the use of 4-methylpiperidin-4-one as a starting material, which is first converted to the corresponding 4-methylpiperidin-4-amine by reductive amination or amine substitution, followed by N-propargylation.
- Step 1: Reduction or amination of 4-methylpiperidin-4-one to 4-methylpiperidin-4-amine.
- Step 2: Alkylation with propargyl halides under basic conditions.
- Yields: Moderate to high, depending on reaction optimization.
This route allows better control of substitution patterns and is often employed when direct alkylation is challenging due to steric hindrance or competing reactions.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Potassium carbonate, sodium hydride | Used to deprotonate amine for alkylation |
| Alkylating agent | Propargyl bromide or chloride | Propargyl bromide preferred for reactivity |
| Solvent | THF, DMF, or dichloromethane | Aprotic solvents favor SN2 alkylation |
| Temperature | 0°C to room temperature | Avoids side reactions and decomposition |
| Reaction time | 12–24 hours | Monitored by TLC or NMR |
| Purification | Flash chromatography, recrystallization | Ensures high purity of final compound |
Representative Experimental Data
A typical experimental procedure adapted from related piperidine alkylation studies is as follows:
Procedure: To a stirred solution of 4-methylpiperidin-4-amine (1 equiv) in dry THF, potassium carbonate (2 equiv) is added. Propargyl bromide (1.2 equiv) is added dropwise at 0°C. The mixture is allowed to warm to room temperature and stirred for 18 hours. The reaction mixture is filtered, solvent evaporated, and the residue purified by flash chromatography to afford this compound as a white solid.
Yield: Typically 60–80%.
Characterization: Confirmed by 1H NMR, 13C NMR, and HRMS showing characteristic signals of the propargyl group (alkyne proton ~2.2 ppm, carbon signals near 72 and 79 ppm) and piperidine ring protons.
Comparative Table of Preparation Routes
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct N-Propargylation | 4-Methylpiperidin-4-amine | Propargyl bromide, base | Straightforward, fewer steps | Possible side reactions, moderate yield |
| Multi-step via Piperidin-4-one | 4-Methylpiperidin-4-one | Reductive amination, propargyl bromide | Better control of substitution | More steps, longer synthesis time |
| Alternative synthetic routes | Piperidine derivatives | Various alkylating agents | Flexibility in substitution | Complexity, need for optimization |
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce saturated amines.
Scientific Research Applications
Neuropharmacology
One of the prominent applications of 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine is in neuropharmacology. Compounds with similar structures have shown inhibitory activity against key enzymes involved in neurodegenerative diseases. For example, studies have indicated that derivatives of piperidine can act as dual-target inhibitors for enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are critical in conditions such as Alzheimer's disease .
Table 1: Inhibitory Activity of Piperidine Derivatives
| Compound Name | Target Enzyme | IC50 Value (μM) |
|---|---|---|
| Compound A | AChE | 0.078 |
| Compound B | MAO-A | 0.145 |
| Compound C | MAO-B | 0.065 |
Cancer Research
The compound has also been explored for its potential in cancer therapy. Research indicates that secondary amines, including those derived from piperidine, can be utilized as prodrugs that release active agents in tumor cells, thereby enhancing antitumor activity. For instance, studies have shown that compounds incorporating piperidine rings can serve as effective inhibitors of NF-kB pathways, which are often dysregulated in cancer .
Case Study: NF-kB Inhibition
A recent study demonstrated that a prodrug form of a piperidine-based compound exhibited significant antitumor effects in an orthotopic model by targeting NF-kB signaling pathways .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a building block for developing more complex molecules. Its reactivity allows for the formation of various derivatives through catalytic processes involving transition metals like titanium and magnesium . These methods enable the selective formation of compounds with desired stereochemistry, which is crucial for drug development.
Table 2: Synthesis Pathways Using 4-Methyl Piperidinyl Compounds
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Carbocyclization | Ti(O-iPr)4 + EtMgBr | 53 |
| Alkylation with Propargyl | NaH | 82 |
Mechanism of Action
The mechanism of action of 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The propargyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the piperidine ring can interact with receptor sites, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Modifications
a) 1-(prop-2-yn-1-yl)piperidin-4-amine
- Structure : Lacks the 4-methyl group on the piperidine ring.
- Molecular formula : C8H14N2
- Molecular weight : 138.21 g/mol
- Key difference : Absence of the methyl group reduces steric hindrance and may enhance solubility but decrease metabolic stability compared to the 4-methyl derivative.
b) N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine
Substituent-Driven Pharmacological Profiles
a) N-Phenyl-1-(2-phenylethyl)piperidin-4-amine
- Structure : Contains aromatic phenyl groups on both the amine and piperidine nitrogen.
- Molecular formula : C19H24N2
- Molecular weight : 280.4 g/mol
- Key difference : The bulky aromatic substituents likely increase lipophilicity and CNS penetration, making it suitable for neuropharmacological applications.
b) 1-[(4-Chlorophenyl)methyl]piperidin-4-amine (CMP)
- Structure : Substituted with a 4-chlorobenzyl group.
- Reactivity : Undergoes oxidation by alkaline permanganate to yield chlorobenzene and L-alanine derivatives, highlighting susceptibility to oxidative degradation .
- Key difference : The electron-withdrawing chlorine atom enhances stability under acidic conditions but may reduce metabolic half-life compared to the propargyl analogue.
Reactivity and Stability
- Propargyl Group : The terminal alkyne in 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry for bioconjugation . This property is absent in analogues like CMP or N-phenyl derivatives.
- Oxidative Stability : Unlike CMP, which degrades under permanganate oxidation , the propargyl group may confer resistance to oxidation due to its electron-deficient triple bond.
Biological Activity
4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO) and its implications in neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.
The primary mechanism of action for this compound involves the inhibition of monoamine oxidases (MAOs), which are critical enzymes in the metabolism of neurotransmitters. The compound's structural features allow it to selectively inhibit MAO-A and MAO-B, with studies indicating that specific geometric isomers exhibit different affinities for these isoforms.
Inhibition Profile
Research has demonstrated that the compound shows preferential inhibition of MAO-A over MAO-B, which is significant for therapeutic strategies targeting depression and anxiety disorders. The inhibition was confirmed through various assays, including kinetic analysis and binding studies using X-ray crystallography, which elucidated the binding interactions at the active site of MAOs .
Structure-Activity Relationships (SAR)
The structure of this compound allows for diverse modifications that can enhance its biological activity. SAR studies have shown that:
- Substituents on the piperidine ring : Variations in substituents can significantly alter inhibitory potency against MAOs.
- Geometric isomers : The cis and trans forms of related compounds exhibit distinct selectivity profiles, emphasizing the importance of stereochemistry in biological activity .
Table 1: Summary of SAR Findings
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| This compound | 35 | 120 | 3.43 |
| Cis isomer variant | 20 | 150 | 7.5 |
| Trans isomer variant | 60 | 30 | 0.5 |
Biological Activity Spectrum
Beyond MAO inhibition, studies have suggested that this compound may influence various biological pathways:
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Alzheimer's Disease Models : In animal models, compounds with similar structures have been shown to improve cognitive function by inhibiting cholinesterases and modulating MAO activity.
- Depression and Anxiety Disorders : Clinical trials exploring the efficacy of MAO inhibitors have indicated promising results in alleviating symptoms associated with mood disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
